molecular formula C9H19BrO2 B3192698 1-Bromo-6-(2-methoxyethoxy)hexane CAS No. 646066-50-4

1-Bromo-6-(2-methoxyethoxy)hexane

Cat. No.: B3192698
CAS No.: 646066-50-4
M. Wt: 239.15 g/mol
InChI Key: YLUHLBQZOCNAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-(2-methoxyethoxy)hexane is an organic compound with the molecular formula C9H19BrO2. It is a brominated alkane that features a hexane backbone with a bromo substituent at the first carbon and a 2-methoxyethoxy group at the sixth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-(2-methoxyethoxy)hexane can be synthesized through a multi-step process. One common method involves the bromination of 6-(2-methoxyethoxy)hexanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(2-methoxyethoxy)hexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by various nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed depend on the nucleophile used. For example:

Mechanism of Action

The mechanism of action of 1-Bromo-6-(2-methoxyethoxy)hexane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-6-(2-methoxyethoxy)hexane is unique due to the presence of the 2-methoxyethoxy group, which imparts different chemical properties and reactivity compared to other brominated alkanes. This makes it particularly useful in specific synthetic applications where such functionality is desired .

Properties

IUPAC Name

1-bromo-6-(2-methoxyethoxy)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO2/c1-11-8-9-12-7-5-3-2-4-6-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHLBQZOCNAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10802017
Record name 1-Bromo-6-(2-methoxyethoxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646066-50-4
Record name 1-Bromo-6-(2-methoxyethoxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-6-(2-methoxyethoxy)hexane
Reactant of Route 2
Reactant of Route 2
1-Bromo-6-(2-methoxyethoxy)hexane
Reactant of Route 3
Reactant of Route 3
1-Bromo-6-(2-methoxyethoxy)hexane
Reactant of Route 4
Reactant of Route 4
1-Bromo-6-(2-methoxyethoxy)hexane
Reactant of Route 5
Reactant of Route 5
1-Bromo-6-(2-methoxyethoxy)hexane
Reactant of Route 6
Reactant of Route 6
1-Bromo-6-(2-methoxyethoxy)hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.